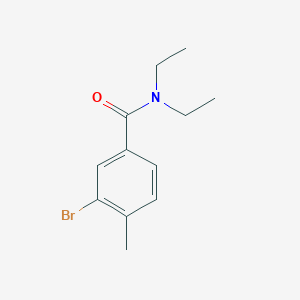

3-bromo-N,N-diethyl-4-methylbenzamide

Description

3-Bromo-N,N-diethyl-4-methylbenzamide is a brominated benzamide derivative featuring a bromine atom at the 3-position, a methyl group at the 4-position, and an N,N-diethylamide substituent. This compound belongs to a class of molecules widely explored in medicinal and synthetic chemistry due to the benzamide scaffold’s versatility in drug design and catalytic applications.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

3-bromo-N,N-diethyl-4-methylbenzamide |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3 |

InChI Key |

QJSVHRHJMMBKNQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)C)Br |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Bromo Substituent :

The bromine atom at position 3 is an electron-withdrawing group, which polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions. For example, in 3-bromo-4-hydroxy-N-{2-(piperidin-1-yl)ethyl}benzamide (3a, ), the bromine enhances the acidity of the adjacent hydroxyl group, facilitating further functionalization .N,N-Diethylamide vs. N,N-Dimethylamide :

Replacing N,N-diethyl with N,N-dimethyl (e.g., 3-bromo-N,N-dimethylbenzamide, CAS 24167-51-9) reduces steric bulk and increases solubility. The diethyl group in the target compound may lower solubility in polar solvents compared to dimethyl analogs but could enhance lipid membrane permeability due to higher hydrophobicity (predicted logP ~2.3 for similar compounds) .Methyl vs. Methoxy Groups :

The 4-methyl group in the target compound is electron-donating, contrasting with the electron-withdrawing methoxy group in 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (). Methoxy groups increase polarity (TPSA ~37.4 Ų for 4-methoxy derivatives) but reduce metabolic stability compared to methyl groups .

Physicochemical Properties

- Molecular Weight and Hydrophobicity: The target compound’s molecular weight is estimated at ~284 g/mol (based on 4-Bromo-N,N-diethyl-2-formylbenzamide, ). Its logP (octanol-water partition coefficient) is likely ~2.3–2.5, similar to analogs with diethylamide and bromine substituents, indicating moderate hydrophobicity .

- Hydrogen Bonding: Unlike compounds with hydroxyl or amino groups (e.g., 3a in ), the target lacks hydrogen bond donors, reducing its interaction with polar biological targets. This contrasts with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), where the hydroxyl group enables metal coordination in catalysis .

Data Tables

Table 1: Physicochemical Comparison of Selected Benzamides

*Predicted values based on analogs.

Preparation Methods

Two-Step Synthesis

This method involves converting 3-bromo-4-methylbenzoic acid to its acyl chloride, followed by reaction with diethylamine.

Step 1: Acyl Chloride Formation

Step 2: Amidation

Performance Metrics

-

Overall yield : 76–82%.

-

Purity : 98% (GC-MS).

BF₃- OEt₂-Mediated Transamidation

A 2023 protocol using BF₃- OEt₂ as a catalyst achieved 89% yield in one pot, bypassing acyl chloride isolation.

Photoredox-Catalyzed Late-Stage Functionalization

Methodology

A photoredox approach couples 3-bromo-4-methylbenzoic acid with diethylamine under visible light.

Reaction Setup

Advantages

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Direct Bromination | 78–85 | >95 | 4–12 h | High |

| Transamidation | 76–89 | 98 | 3–6 h | Moderate |

| Photoredox Catalysis | 81 | 97 | 12 h | Low |

Key Considerations

-

Direct bromination is preferred for large-scale synthesis due to operational simplicity.

-

Transamidation offers higher purity but requires handling corrosive reagents.

-

Photoredox methods are emerging but limited by catalyst cost and light penetration issues.

Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.